Cas no 2418681-85-1 ((3-Formyl-5-iodo-2-methylphenyl)methanesulfonyl chloride)

(3-Formyl-5-iodo-2-methylphenyl)methanesulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 2418681-85-1
- (3-formyl-5-iodo-2-methylphenyl)methanesulfonyl chloride
- EN300-26628268
- (3-Formyl-5-iodo-2-methylphenyl)methanesulfonyl chloride
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- インチ: 1S/C9H8ClIO3S/c1-6-7(4-12)2-9(11)3-8(6)5-15(10,13)14/h2-4H,5H2,1H3
- InChIKey: VGSPBEXJXFJVFQ-UHFFFAOYSA-N
- SMILES: IC1C=C(C=O)C(C)=C(C=1)CS(=O)(=O)Cl
計算された属性
- 精确分子量: 357.89274g/mol
- 同位素质量: 357.89274g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 325
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 59.6Ų
(3-Formyl-5-iodo-2-methylphenyl)methanesulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26628268-1g |
(3-formyl-5-iodo-2-methylphenyl)methanesulfonyl chloride |
2418681-85-1 | 1g |
$0.0 | 2023-09-12 | ||
Enamine | EN300-26628268-1.0g |
(3-formyl-5-iodo-2-methylphenyl)methanesulfonyl chloride |
2418681-85-1 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
(3-Formyl-5-iodo-2-methylphenyl)methanesulfonyl chloride 関連文献
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
(3-Formyl-5-iodo-2-methylphenyl)methanesulfonyl chlorideに関する追加情報
Introduction to (3-Formyl-5-Iodo-2-Methylphenyl)Methanesulfonyl Chloride (CAS No. 2418681-85-1)
The compound (3-Formyl-5-Iodo-2-Methylphenyl)Methanesulfonyl Chloride, identified by the CAS number 2418681-85-1, is a highly specialized organic compound with significant applications in modern organic synthesis and pharmaceutical research. This compound belongs to the class of methanesulfonyl chlorides, which are widely used as activating agents in the formation of sulfonamides and other sulfonate derivatives. The structure of this compound features a benzene ring substituted with a formyl group at position 3, an iodo group at position 5, and a methyl group at position 2, all attached to a methanesulfonyl chloride moiety.
Recent advancements in synthetic chemistry have highlighted the importance of such compounds in constructing bioactive molecules. The presence of the iodo group at position 5 introduces unique electronic properties, making this compound particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are pivotal in the synthesis of complex heterocyclic compounds, which are often precursors to novel drug candidates. The formyl group at position 3 further enhances the versatility of this compound by providing an aldehyde functionality that can participate in various condensation reactions, such as the aldol reaction or the formation of imines.
One of the most notable applications of (3-Formyl-5-Iodo-2-Methylphenyl)Methanesulfonyl Chloride is in the field of medicinal chemistry. Researchers have utilized this compound to synthesize potential inhibitors for various enzymes and receptors. For instance, studies have shown that derivatives of this compound can modulate kinase activity, making them promising leads for anti-cancer therapies. The methyl group at position 2 contributes to the lipophilicity of the molecule, which is crucial for its ability to penetrate biological membranes and interact with target proteins.
In terms of synthesis, this compound is typically prepared via a multi-step process involving nucleophilic aromatic substitution or Friedel-Crafts acylation. The use of methanesulfonyl chloride as an activating agent ensures that the resulting product retains high reactivity, enabling it to undergo further transformations efficiently. Recent optimizations in synthetic protocols have focused on improving the yield and purity of this compound while minimizing environmental impact.
The stability and reactivity of (3-Formyl-5-Iodo-2-Methylphenyl)Methanesulfonyl Chloride make it an ideal candidate for exploring new reaction mechanisms. For example, its use in tandem reactions has been reported, where multiple functional groups are introduced or modified in a single pot. This approach not only simplifies synthetic routes but also reduces costs and time associated with traditional multi-step syntheses.
From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize this compound accurately. These methods provide critical insights into its molecular structure and purity, ensuring that it meets the stringent requirements of pharmaceutical and biotechnological applications.
In conclusion, (3-Formyl-5-Iodo-2-Methylphenyl)Methanesulfonyl Chloride stands out as a versatile building block in organic synthesis. Its unique combination of functional groups and reactivity positions it as a valuable tool for researchers aiming to develop innovative chemical entities with therapeutic potential. As ongoing research continues to uncover new applications for this compound, its role in advancing drug discovery and materials science is expected to grow significantly.
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